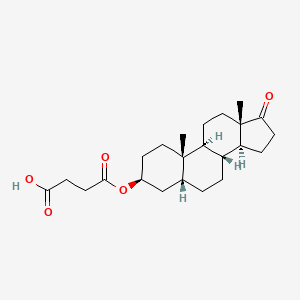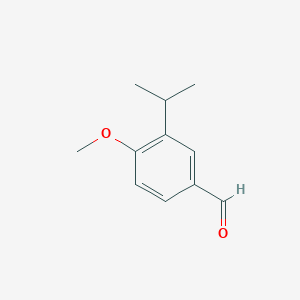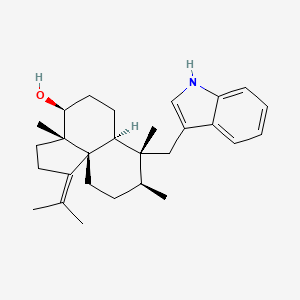
Thiersindole B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiersindole B is a natural product found in Penicillium thiersii with data available.
Wissenschaftliche Forschungsanwendungen
Discovery and Structural Analysis
Thiersindole B, along with its analogs Thiersindoles A and C, was first identified from Penicillium thiersii, a new Penicillium species. The unique [6,6,5] tricyclic diterpenoid skeleton found in these compounds, particularly in Thiersindoles A and B, represents an unprecedented structure in this class of compounds. The discovery and structural elucidation of Thiersindole B and its analogs have expanded the understanding of the chemical diversity of indole diterpenoids (Li, Gloer, & Wicklow, 2003).
Synthesis and Antitumor Activity
The successful synthesis of (+)-Thiersindole C from ENT-halimic acid and its confirmation of the absolute configuration for the natural product (-)-Thiersindole C marked a significant advancement. Notably, the synthesized (+)-Thiersindole C demonstrated antitumor activity against several human tumor cell lines, suggesting potential applications in cancer research and treatment. The synthesis process included the formation of a bi-cyclic system, Fischer indolization, and elongation of the side chain, highlighting the complexity and potential of Thiersindole derivatives in medicinal chemistry (Marcos et al., 2007).
Eigenschaften
Molekularformel |
C28H39NO |
|---|---|
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
(3aS,4S,6aS,7R,8S,10aR)-7-(1H-indol-3-ylmethyl)-3a,7,8-trimethyl-1-propan-2-ylidene-3,4,5,6,6a,8,9,10-octahydro-2H-cyclopenta[j]naphthalen-4-ol |
InChI |
InChI=1S/C28H39NO/c1-18(2)22-13-14-27(5)25(30)11-10-24-26(4,19(3)12-15-28(22,24)27)16-20-17-29-23-9-7-6-8-21(20)23/h6-9,17,19,24-25,29-30H,10-16H2,1-5H3/t19-,24-,25-,26+,27+,28-/m0/s1 |
InChI-Schlüssel |
YPVANRVLBISMCS-HCCSKZQKSA-N |
Isomerische SMILES |
C[C@H]1CC[C@]23[C@H]([C@]1(C)CC4=CNC5=CC=CC=C54)CC[C@@H]([C@]2(CCC3=C(C)C)C)O |
Kanonische SMILES |
CC1CCC23C(C1(C)CC4=CNC5=CC=CC=C54)CCC(C2(CCC3=C(C)C)C)O |
Synonyme |
thiersindole B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



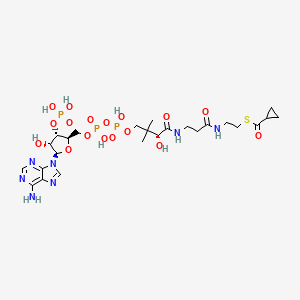
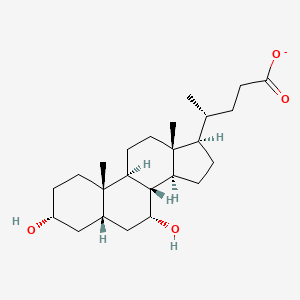


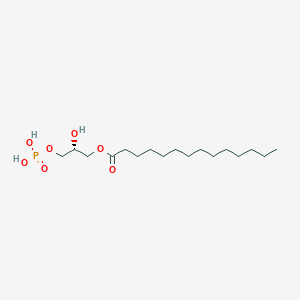
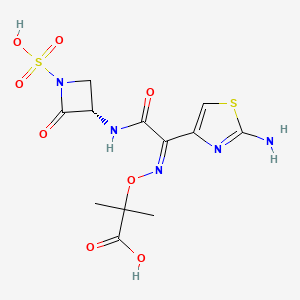
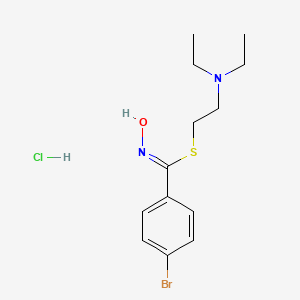
![N1-phenyl-2-[imino(2-pyridyl)methyl]hydrazine-1-carboxamide](/img/structure/B1243842.png)
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243843.png)
![1-Azabicyclo[2.2.2]octane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B1243844.png)
